5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including structures similar to 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, often involves catalytic reactions or specific reagents to achieve high yield and purity. For instance, Prabakaran, Khan, and Jin (2012) described an efficient synthesis method using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a catalyst in the presence of diisopropyl ethylamine as a base, highlighting the versatility of pyrazole carboxylic acids in organic synthesis (Prabakaran, Khan, & Jin, 2012).
Molecular Structure Analysis
Structural analysis of pyrazole derivatives reveals important aspects about their molecular conformation and intermolecular interactions. Zhou et al. (2007) detailed the crystal structure of a related compound, showcasing the rotation of phenyl rings out of the pyrazole plane and highlighting the importance of π–π interactions and hydrogen bonding in stabilizing the crystal structure (Zhou et al., 2007).
Scientific Research Applications
Structural and Spectral Analysis
Research conducted by Viveka et al. (2016) focused on the structural, spectral, and theoretical investigations of pyrazole-4-carboxylic acid derivatives, which are closely related to 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. This study utilized techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, contributing to understanding the molecular structure and properties of such compounds (Viveka et al., 2016).
Synthesis Techniques
Arbačiauskienė et al. (2011) explored the synthesis of pyrazole-4-carboxylates, which are structurally similar to this compound. This research provides insights into the methods of synthesizing pyrazole derivatives, which are crucial for pharmaceutical and chemical research (Arbačiauskienė et al., 2011).
Functionalization and Ligand Synthesis
Grotjahn et al. (2002) presented a method for synthesizing pyrazoles with different functionalized substituents. This includes the installation of various groups at specific positions on the pyrazole ring, demonstrating the versatility of pyrazole derivatives in chemical synthesis (Grotjahn et al., 2002).
Medicinal Chemistry and Drug Discovery
Thangarasu et al. (2019) investigated the synthesis of novel pyrazole derivatives, focusing on their potential applications in medicinal chemistry. This research contributes to the understanding of how pyrazole derivatives, like this compound, can be used in drug discovery (Thangarasu et al., 2019).
Material Science and Nonlinear Optics
Chandrakantha et al. (2013) synthesized N-substituted pyrazole derivatives and studied their optical nonlinearity, indicating the potential use of such compounds in material science and nonlinear optics applications (Chandrakantha et al., 2013).
Catalysis
Tayebi et al. (2011) utilized a pyrazole derivative in catalysis, demonstrating the compound's efficacy in facilitating specific chemical reactions. This highlights the role of pyrazole derivatives in the field of catalysis (Tayebi et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)11-8-12(13(16)17)15(14-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWMPQUUGGLKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357198 |
Source
|
Record name | 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
299165-57-4 |
Source
|
Record name | 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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